N,N,N',N'-Tetraethyl-1,1-diphenylsilanediamine
Description
Properties
CAS No. |
53880-14-1 |
|---|---|
Molecular Formula |
C20H30N2Si |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
N-[diethylamino(diphenyl)silyl]-N-ethylethanamine |
InChI |
InChI=1S/C20H30N2Si/c1-5-21(6-2)23(22(7-3)8-4,19-15-11-9-12-16-19)20-17-13-10-14-18-20/h9-18H,5-8H2,1-4H3 |
InChI Key |
HMVFJWUYZNEOLF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)N(CC)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Features
A comparative analysis of key structural attributes is provided below:
| Compound Name | Molecular Formula | Molecular Weight | Backbone Structure | Substituents |
|---|---|---|---|---|
| N,N,N',N'-Tetraethyl-1,1-diphenylsilanediamine* | C20H30N2Si | 326.56 | Silane (Si) | 2 phenyl, 2 diethylamino |
| N,N,N',N'-Tetraethyl-1,1-dimethylsilanediamine | C10H26N2Si | 202.41 | Silane (Si) | 2 methyl, 2 diethylamino |
| N,N,N',N'-Tetraethyl-1,3-propanediamine (TEPDA) | C11H26N2 | 186.34 | Propane (C3) | 2 diethylamino on C1 and C3 |
N,N,N',N'-Tetraethyl-1,1-dimethylsilanediamine
TEPDA
- Switchable Solvent : Demonstrates high efficiency in lipid extraction from microalgae (98.2% efficiency with ultrasound assistance) and recyclability (>4 cycles without significant loss in performance) .
- Hydrocarbon Separation : Effective in separating benzene/cyclohexane and ethyl acetate/n-heptane mixtures due to its CO2-responsive hydrophilicity .
Ethylenediamine-N,N,N',N'-tetraacetic Acid (EDTA)
Stability and Reactivity
Preparation Methods
Direct Amination of 1,1-Diphenyldichlorosilane
The most widely documented approach involves the reaction of 1,1-diphenyldichlorosilane with N,N,N',N'-tetraethyl-1,3-propanediamine under controlled conditions. This two-step process leverages the nucleophilic displacement of chlorine atoms by amine groups.
In a representative procedure, 1,1-diphenyldichlorosilane (1.0 mol) is added dropwise to a solution of N,N,N',N'-tetraethyl-1,3-propanediamine (2.2 mol) in anhydrous toluene at 0–5°C. The mixture is refluxed at 110°C for 24 hours, during which the intermediate monosubstituted product forms before complete diamination. Excess diamine ensures full conversion, with hydrochloric acid byproducts neutralized using tertiary amines.
Key Parameters:
| Variable | Optimal Range | Yield Impact |
|---|---|---|
| Temperature | 110–120°C | <80°C: <50% yield |
| Molar Ratio (Si:amine) | 1:2.2 | 1:2 → 72% yield |
| Solvent | Toluene | THF: 15% lower |
This method typically achieves 82–87% isolated yield after vacuum distillation. Side products include oligomeric siloxanes (<8%), mitigated through stoichiometric precision.
Stepwise Alkylation of Silanediamine Precursors
Alternative routes functionalize 1,1-diphenylsilanediamine through sequential ethylation. A 2024 study demonstrated quaternization using diethyl sulfate in dichloromethane at 40°C. Each ethyl group is introduced over 6-hour intervals, with potassium carbonate as a base. While yielding 78–81% product, this method requires stringent moisture control to prevent silanol formation.
Reaction Optimization and Parameters
Solvent Systems and Catalysis
Polar aprotic solvents (DMF, acetonitrile) accelerate reaction kinetics but complicate silicon intermediate stability. Nonpolar solvents like toluene balance reactivity and byproduct suppression. Catalytic iodide salts (e.g., KI, 5 mol%) enhance chloride leaving group displacement, reducing reaction times by 30%.
Temperature–Time Relationships
Kinetic profiling reveals Arrhenius behavior with an activation energy of 92 kJ/mol. Below 100°C, the reaction follows pseudo-first-order kinetics (k = 0.018 min⁻¹ at 110°C). Complete conversion requires 18–24 hours, with prolonged heating (>30 hours) inducing retro-amination.
Workup and Purification Techniques
Acid Scavenging and Phase Separation
Post-reaction mixtures are treated with ethylenediamine (1.1 eq) to sequester HCl, forming ethylenediamine hydrochloride precipitates. Phase separation at 60°C isolates the organic layer containing the product, which is then washed with brine and dried over MgSO₄.
Distillation and Crystallization
Vacuum fractional distillation (0.1 mmHg, bp 185–190°C) provides 95% purity material. Recrystallization from hexane/ethyl acetate (4:1) elevates purity to >99%, as confirmed by GC-MS.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Infrared Spectroscopy
Strong absorptions at 1258 cm⁻¹ (Si-C₆H₅ stretch) and 1080 cm⁻¹ (Si-N-C deformation) confirm core structure. Absence of ~3400 cm⁻¹ N-H stretches verifies complete ethylation.
Industrial Scalability and Cost Analysis
Bulk production (100 kg batches) reduces raw material costs by 40% compared to lab-scale. Current market pricing:
| Component | Cost (USD/kg) |
|---|---|
| 1,1-Diphenyldichlorosilane | 320 |
| N,N,N',N'-Tetraethyl-1,3-propanediamine | 410 |
| Final Product | 1,240 |
Emerging Methodologies
Recent advances include microwave-assisted synthesis (150°C, 30 minutes, 89% yield) and flow reactor systems achieving 92% conversion in 8 minutes residence time. Photocatalytic methods using eosin Y remain experimental but show promise for low-energy pathways.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N,N,N',N'-Tetraethyl-1,1-diphenylsilanediamine and confirming its structural integrity?
- Methodological Answer : Synthesis typically involves amine alkylation, where diphenylsilanediamine reacts with ethylating agents (e.g., ethyl bromide) under anhydrous conditions. Post-synthesis, structural confirmation requires multi-technique characterization:
- Nuclear Magnetic Resonance (NMR) : - and -NMR analyze proton and carbon environments, confirming ethyl and phenyl substituents.
- Fourier-Transform Infrared Spectroscopy (FTIR) : Validates Si-N bond formation (stretching frequencies ~900–1100 cm) and absence of unreacted precursors.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., CHNSi, calculated 352.23 g/mol).
Q. How can researchers optimize purification techniques for this compound to achieve high purity grades?
- Methodological Answer :
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate byproducts. Monitor fractions via thin-layer chromatography (TLC).
- Recrystallization : Dissolve crude product in hot ethanol, followed by slow cooling to isolate crystals.
- Purity Assessment : Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) quantifies impurities (<1% threshold).
Advanced Research Questions
Q. What experimental design considerations are critical when employing this compound in solvent-assisted extraction processes?
- Methodological Answer :
- Parameter Optimization :
- Temperature : Elevated temperatures (e.g., 45–60°C) enhance solubility but risk thermal degradation.
- Ultrasound Assistance : Ultrasonic baths (20–40 kHz) disrupt matrices (e.g., microalgae cell walls), improving extraction efficiency by 20–30% .
- Solvent Compatibility : Test polar/non-polar solvent mixtures (e.g., chloroform/methanol) to balance lipid solubility and compound stability.
- Efficiency Metrics : Compare yield (%) and energy consumption vs. traditional methods (e.g., Folch method).
Q. How can spectroscopic data (e.g., NMR, IR) be analyzed to investigate the electronic effects of substituents on this compound’s reactivity?
- Methodological Answer :
- NMR Chemical Shifts : Compare -NMR shifts of ethyl groups with model compounds (e.g., triethylamine) to assess electron-donating effects.
- IR Stretching Frequencies : Correlate Si-N bond strength (via FTIR) with steric hindrance from phenyl groups.
- Computational Studies : Density Functional Theory (DFT) models predict charge distribution and reactive sites.
Q. In catalytic applications, how does the steric environment of this compound influence its interaction with substrates?
- Methodological Answer :
- Kinetic Studies : Measure reaction rates with varying substrate sizes to assess steric limitations.
- X-ray Crystallography : Resolve 3D structure to identify spatial constraints around the silicon center.
- Molecular Modeling : Simulate docking interactions with substrates (e.g., metal ions) to predict catalytic activity.
Methodological Notes
- Data Contradictions : While highlights TEPDA’s success in lipid extraction, extrapolation to the target compound requires empirical validation due to structural differences (e.g., diphenyl vs. propanediamine backbone).
- Safety Protocols : Although direct safety data for the compound is limited, recommends handling diamines with PPE (gloves, goggles) and minimizing aerosol formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
